

6-O-Nicotinoylbarbatin C: A Technical Overview of a Cytotoxic Diterpenoid

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Compound of Interest

Compound Name: 6-O-Nicotiylbarbatin C

Cat. No.: B15593183

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Introduction

6-O-Nicotinoylbarbatin C is a naturally occurring neo-clerodane diterpenoid isolated from *Scutellaria barbata* D.Don, a plant with a history of use in traditional medicine. This technical guide provides a comprehensive overview of the available scientific data on 6-O-Nicotinoylbarbatin C, focusing on its chemical properties, cytotoxic activity, and the experimental methodologies used for its characterization.

Chemical and Physical Properties

6-O-Nicotinoylbarbatin C is a complex diterpenoid molecule. Its fundamental chemical and physical characteristics are summarized in the table below.

Property	Value	Reference
CAS Number	1015776-92-7	[1][2][3][4]
Molecular Formula	C ₂₆ H ₃₁ NO ₆	[2][3]
Molecular Weight	453.5 g/mol	[1][2]
Appearance	Powder	[2]
Purity	>98%	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]

Biological Activity: Cytotoxicity

Research has demonstrated that 6-O-Nicotinoylbarbatin C exhibits significant cytotoxic activity against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from these studies are presented below.

Cell Line	Cancer Type	IC ₅₀ (μM)
HONE-1	Nasopharyngeal Carcinoma	Not explicitly stated in available abstracts, but significant activity reported.
KB	Oral Epidermoid Carcinoma	Not explicitly stated in available abstracts, but significant activity reported.
HT29	Colorectal Carcinoma	Not explicitly stated in available abstracts, but significant activity reported.

Note: While the primary research by Dai SJ, et al. (2009) reported significant cytotoxic activities, the precise IC₅₀ values for 6-O-Nicotinoylbarbatin C were not available in the accessible literature. The presence of cytotoxic effects is, however, clearly indicated.

Experimental Protocols

The following is a generalized protocol for determining the cytotoxic activity of a compound like 6-O-Nicotinoylbarbatin C using the MTT assay, based on standard methodologies. The precise details from the original study on this specific compound were not available in the reviewed literature.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

- Human cancer cell lines (e.g., HONE-1, KB, HT29)
- Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
- 6-O-Nicotinoylbarbatin C
- MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
- Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
- 96-well microtiter plates
- Humidified incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest and count the cells.

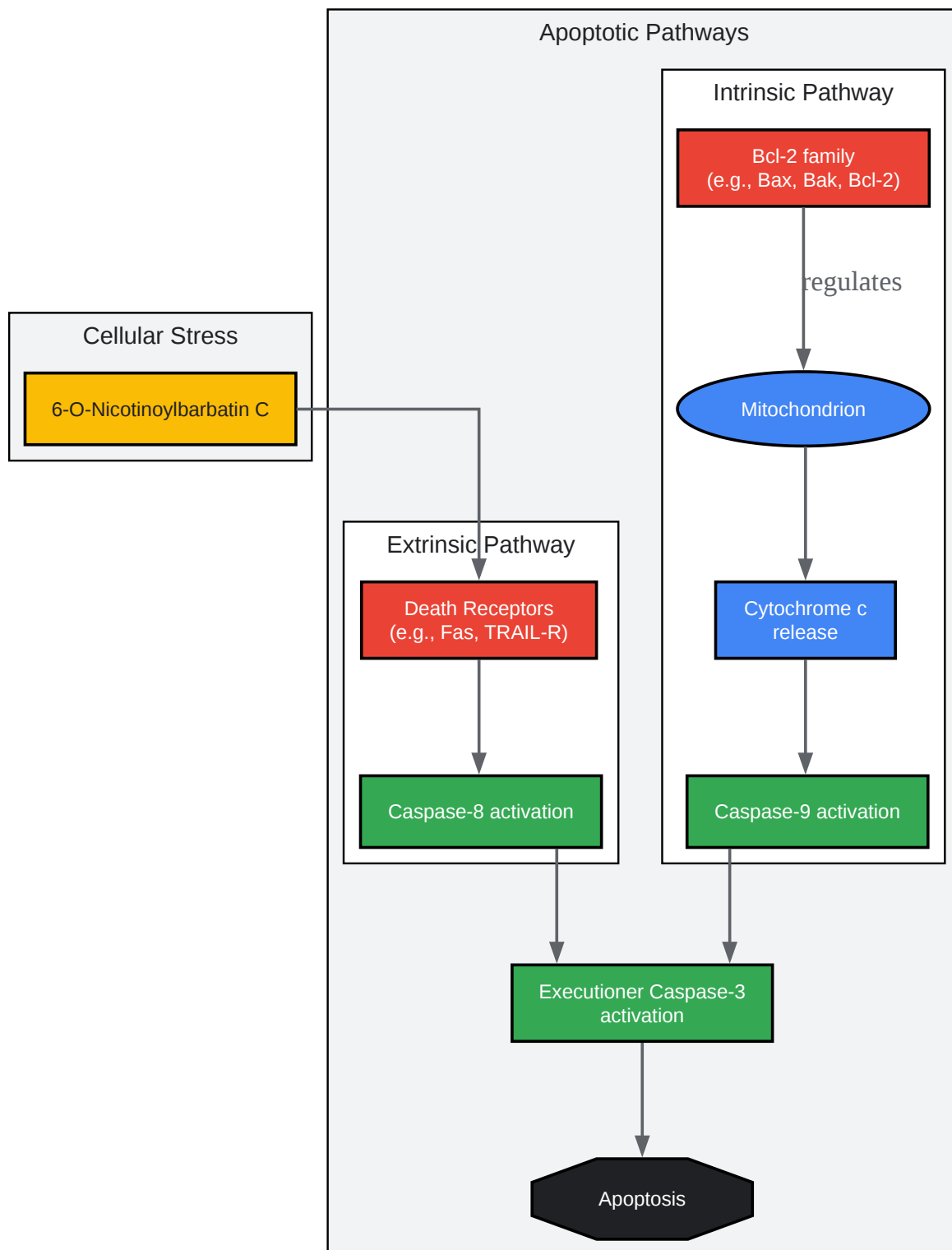
- Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5×10^3 to 1×10^4 cells/well) in 100 μ L of complete culture medium.
- Incubate the plates for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of 6-O-Nicotinoylbarbatin C in a suitable solvent (e.g., DMSO).
 - Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations to be tested.
 - Remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).
 - Incubate the plates for a specified period (e.g., 48 or 72 hours).
- MTT Addition and Incubation:
 - After the incubation period, add 10-20 μ L of MTT solution to each well.
 - Incubate the plates for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
- Solubilization of Formazan:
 - Carefully remove the medium from the wells.
 - Add 100-150 μ L of the solubilization solution to each well to dissolve the purple formazan crystals.
 - Gently shake the plates to ensure complete dissolution.
- Data Acquisition:

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 690 nm can be used to subtract background absorbance.
- Data Analysis:
 - The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
 - The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways

While the specific signaling pathways affected by 6-O-Nicotinoylbarbatin C have not been elucidated in the available literature, studies on other neo-clerodane diterpenoids isolated from plants of the *Scutellaria* genus suggest that their cytotoxic effects are often mediated through the induction of apoptosis. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are common mechanisms.

Based on the activity of related compounds, a plausible mechanism of action for 6-O-Nicotinoylbarbatin C could involve the modulation of key proteins in the apoptotic cascade.

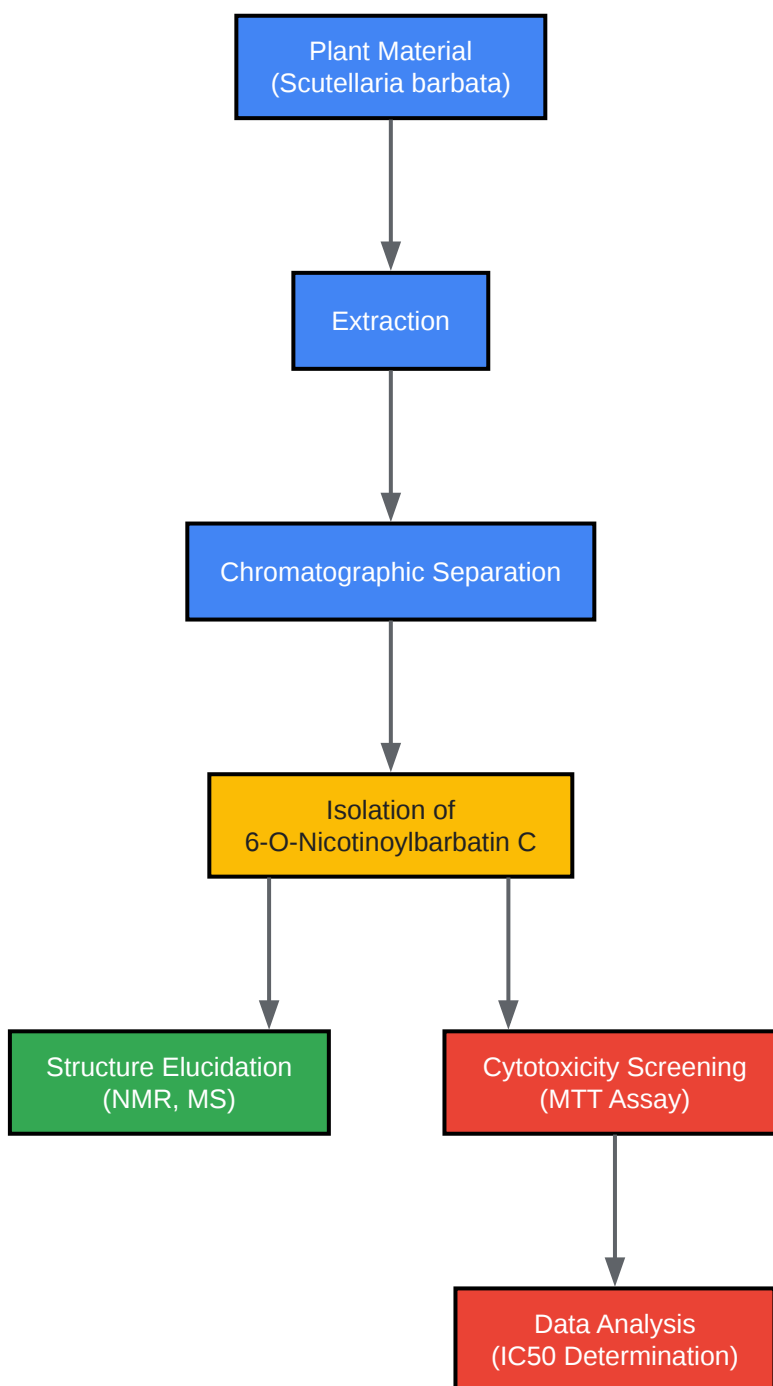


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Caption: Hypothetical apoptotic pathways induced by 6-O-Nicotinoylbarbatin C.

Experimental Workflow

The general workflow for the isolation and cytotoxic evaluation of a natural product like 6-O-Nicotinoylbarbatin C is outlined below.



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Caption: General workflow for natural product isolation and bioactivity screening.

Conclusion

6-O-Nicotinoylbarbatin C is a promising cytotoxic compound isolated from *Scutellaria barbata*. Further research is warranted to fully elucidate its mechanism of action, including the specific signaling pathways involved in its anticancer effects. A more detailed investigation into its activity against a broader range of cancer cell lines and in in vivo models will be crucial for evaluating its potential as a therapeutic agent. The information provided in this guide serves as a foundational resource for researchers interested in exploring the pharmacological potential of this natural product.

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